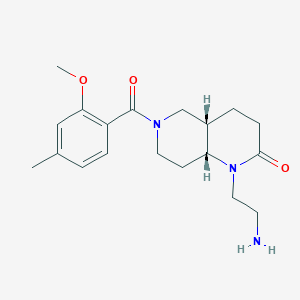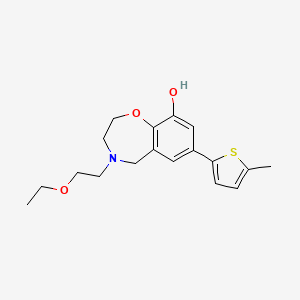![molecular formula C21H19N3O3S B5499910 N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide](/img/structure/B5499910.png)
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide, commonly known as PSMA-617, is a small molecule ligand that specifically binds to prostate-specific membrane antigen (PSMA). PSMA is a transmembrane protein that is highly expressed in prostate cancer cells and is used as a target for imaging and therapy. PSMA-617 has gained significant attention in recent years due to its potential applications in cancer diagnosis and treatment.
Wirkmechanismus
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 binds specifically to this compound, which is highly expressed in prostate cancer cells. The binding of this compound-617 to this compound leads to internalization of the compound into the cancer cell. This compound-617 has been shown to induce apoptosis (cell death) in prostate cancer cells, making it a potential therapeutic agent for prostate cancer.
Biochemical and Physiological Effects
This compound-617 has been shown to have a high affinity for this compound, with a dissociation constant (Kd) of 0.15 nM. This high affinity allows for specific binding to this compound-expressing cells, making it a promising ligand for cancer diagnosis and treatment. This compound-617 has also been shown to induce apoptosis in prostate cancer cells, making it a potential therapeutic agent for prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has several advantages for lab experiments. It has a high affinity for this compound, making it a specific ligand for cancer cells. It can be conjugated with radionuclides for targeted radiation therapy. However, this compound-617 has some limitations for lab experiments. It requires specialized equipment for imaging and therapy, which may not be readily available in all labs. It also has a short half-life, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617. One area of research is the development of new this compound-targeted ligands for cancer diagnosis and treatment. Another area of research is the optimization of this compound-617 conjugates for targeted therapy. Additionally, research is needed to determine the optimal dosing and administration of this compound-617 for cancer therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound-617 in humans.
Synthesemethoden
The synthesis of N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 involves several steps, including the reaction of 4-bromo-N,N-dimethylbenzenesulfonamide with 4-aminobenzylamine to form N-(4-aminobenzyl)-N,N-dimethylbenzenesulfonamide. This compound is then reacted with 4-formylphenylboronic acid to form N-(4-aminobenzyl)-N,N-dimethyl-4-formylbenzenesulfonamide. Finally, this compound is reacted with N-(4-aminophenyl)acetamide to form this compound-617.
Wissenschaftliche Forschungsanwendungen
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has been extensively studied for its potential applications in cancer diagnosis and treatment. It has been used as a ligand for imaging prostate cancer cells using positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This compound-617 has also been used as a targeted therapy for prostate cancer. It has been conjugated with radionuclides such as lutetium-177 and actinium-225 to deliver targeted radiation therapy to prostate cancer cells.
Eigenschaften
IUPAC Name |
N-[4-[[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-16(25)22-18-12-14-19(15-13-18)23-21(17-8-4-2-5-9-17)24-28(26,27)20-10-6-3-7-11-20/h2-15H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWUAQVURTZBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5499837.png)
![N-[(1-isobutylpyrrolidin-3-yl)methyl]-6-(4-methoxy-3,5-dimethylphenyl)nicotinamide](/img/structure/B5499841.png)
![N-cyclohexyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5499842.png)

![1-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5499853.png)
![6-tert-butyl-1-methyl-4-[4-(4-morpholinylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5499855.png)
![4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5499869.png)


![1-(2,3-dihydro-1H-inden-2-yl)-4-[(6-methyl-2-propylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5499889.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499890.png)
![2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5499904.png)
![N-(4-bromo-3-methylphenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B5499931.png)
![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B5499941.png)